6-(Allylthio)purine is a sulfur-containing purine derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to the well-known purine derivatives, particularly those used in cancer treatment, such as mercaptopurine. The presence of the allylthio group enhances its biological activity and may improve its pharmacological properties.
6-(Allylthio)purine can be classified as a thiopurine derivative. Thiopurines are a class of compounds that contain a sulfur atom within their purine structure. They are primarily known for their role as prodrugs that are metabolized into active forms that inhibit DNA synthesis, making them valuable in cancer therapy and immunosuppressive treatments. The compound is synthesized through various chemical methods, which will be discussed in detail later.
The synthesis of 6-(Allylthio)purine generally involves the substitution of the appropriate purine precursor with an allylthio group. One notable method includes the reaction of 6-mercaptopurine with allyl bromide in the presence of a base, which facilitates the nucleophilic substitution necessary to introduce the allylthio moiety.
The molecular formula for 6-(Allylthio)purine is . Its structure consists of a purine ring with an allylthio group attached at the 6-position. The presence of sulfur in the structure contributes to its unique reactivity and biological properties.
6-(Allylthio)purine can undergo various chemical reactions typical for thiopurines:
The mechanism of action for 6-(Allylthio)purine is primarily linked to its ability to interfere with nucleic acid synthesis:
These properties influence its formulation and delivery in therapeutic applications.
6-(Allylthio)purine has potential applications in:
6-(Allylthio)purine, identified by the Chemical Abstracts Service (CAS) registry and PubChem CID 3633259, possesses the molecular formula C₈H₈N₄S and a systematic IUPAC name of 8-(allylthio)-7H-purine [1]. This compound belongs to the broader class of 6-thioether purine derivatives, characterized by a sulfur atom at the C6 position linked to an allyl group (–CH₂–CH=CH₂). The allylthio moiety confers distinct electronic and steric properties compared to oxygen-containing analogs, influencing reactivity and biological interactions.
Tautomerism significantly impacts the compound’s chemical behavior. Purines exist in four major tautomeric forms (1-H, 3-H, 7-H, 9-H), with the 7-H and 9-H tautomers predominating in polar environments [4] [9]. For 6-(allylthio)purine, the thioether group at C6 stabilizes specific tautomeric states, altering hydrogen-bonding capacity and molecular recognition.
Table 1: Structural Analogs of 6-(Allylthio)purine and Their Nomenclature
Compound Name | Systematic IUPAC Name | Substituents | Molecular Formula |
---|---|---|---|
6-(Allylthio)purine | 8-(Allylthio)-7H-purine | C6: -S-CH₂-CH=CH₂ | C₈H₈N₄S |
8-Allylthio-6-thio-theophylline | 1,3-Dimethyl-8-(prop-2-en-1-ylthio)-6,7-dihydro-1H-purine-2,6-dione | C6: =S, C8: -S-CH₂-CH=CH₂, N1,N3: -CH₃ | C₁₀H₁₂N₄O₂S₂ |
2-Amino-6-allylthio-9-β-D-ribofuranosylpurine | 2-Amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(prop-2-en-1-ylsulfanyl)-1H-purine | C6: -S-CH₂-CH=CH₂, C2: -NH₂, N9: ribose | C₁₃H₁₇N₅O₄S |
Structural classification hinges on the purine ring substitution pattern:
Thioether-functionalized purines emerged from foundational work on purine antimetabolites. Key milestones include:
Table 2: Evolution of Thioether-Functionalized Purine Therapeutics
Era | Key Compounds | Structural Innovation | Therapeutic Application |
---|---|---|---|
1950s | 6-Mercaptopurine | C6 thiol substitution | Leukemia treatment |
1980–2000 | 6-Methylthiopurine | C6 alkylthio group (improved stability) | Immunosuppression |
2000–Present | 6-(Allylthio)purine derivatives | Allylthio with tunable lipophilicity | Kinase inhibition, Anticancer leads |
The Traube synthesis (1900) enabled efficient C6 functionalization, allowing alkylthio or arylthio groups to be incorporated via nucleophilic displacement of chloropurines [4] [9]. Modern methods leverage transition-metal catalysis for C–S bond formation, enhancing regioselectivity for N9-alkylated purines [2].
The C6 position of purines critically influences molecular recognition and metabolism:
The allylthio group’s electron-donating properties increase purine ring electron density, potentially impeding oxidation by xanthine oxidase (a key catabolic enzyme) compared to 6-thioxanthine derivatives [8]. This property could prolong intracellular half-life, enhancing therapeutic effects in proliferative disorders.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7